5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol
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Overview
Description
5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyridin-3-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopyridine and 5-bromo-2,4-dichloropyrimidine.
Nucleophilic Substitution: The 3-aminopyridine undergoes nucleophilic substitution with 5-bromo-2,4-dichloropyrimidine in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) to yield the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, such as kinase inhibitors and antiviral compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in chemical biology for the design and synthesis of probes and molecular tools to investigate biological systems.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: A precursor in the synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.
6-(Pyridin-3-yl)pyrimidin-4-ol: A similar compound lacking the bromine atom, which may exhibit different reactivity and biological activity.
5-Bromo-6-(pyridin-4-yl)pyrimidin-4-ol: A regioisomer with the pyridinyl group at a different position, potentially leading to different properties and applications.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the pyridin-3-yl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H6BrN3O |
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Molecular Weight |
252.07 g/mol |
IUPAC Name |
5-bromo-4-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6BrN3O/c10-7-8(12-5-13-9(7)14)6-2-1-3-11-4-6/h1-5H,(H,12,13,14) |
InChI Key |
CCWOTUMXQSOKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=O)NC=N2)Br |
Origin of Product |
United States |
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